molecular formula C14H17NO3 B1270719 Benzyl 4-oxoazepane-1-carboxylate CAS No. 83621-33-4

Benzyl 4-oxoazepane-1-carboxylate

Cat. No. B1270719
CAS RN: 83621-33-4
M. Wt: 247.29 g/mol
InChI Key: ORJQXZSDLARZBC-UHFFFAOYSA-N
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Description

Benzyl 4-oxoazepane-1-carboxylate is a chemical compound with the empirical formula C14H17NO3 . It has a molecular weight of 247.29 .


Molecular Structure Analysis

The SMILES string of Benzyl 4-oxoazepane-1-carboxylate is O=C1CCCN(CC1)C(=O)OCc2ccccc2 . The InChI key is ORJQXZSDLARZBC-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Benzyl 4-oxoazepane-1-carboxylate has a density of 1.2±0.1 g/cm^3, a boiling point of 398.2±42.0 °C at 760 mmHg, and a flash point of 194.6±27.9 °C . It has 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 3 freely rotating bonds . Its molar refractivity is 66.8±0.3 cm^3, and its molar volume is 210.1±3.0 cm^3 .

properties

IUPAC Name

benzyl 4-oxoazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c16-13-7-4-9-15(10-8-13)14(17)18-11-12-5-2-1-3-6-12/h1-3,5-6H,4,7-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORJQXZSDLARZBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCN(C1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60363769
Record name Benzyl 4-oxoazepane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 4-oxoazepane-1-carboxylate

CAS RN

83621-33-4
Record name Benzyl 4-oxoazepane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Azepan-4-one, N-CBZ protected
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of potassium hydroxide (24.6 g, 375 mmol) in H2O (400 ml) was added to a solution of 1-benzyl 4-ethyl 5-oxo-1,4-azepanedicarboxylate (40.0 g, 125 mmol) in ethanol (400 ml). The resulting mixture was heated at reflux for 2.5 hours. Reaction was then cooled to rt., the ethanol was removed under reduced pressure, and was diluted with 200 ml brine and 300 ml ethyl acetate. The layers were separated, and the aqueous phase was extracted with ethyl acetate (2×100 ml). The combined organic layers were washed with brine, dried over MgSO4, and concentrated to an orange oil in vacuo. The product was isolated by flash chromatography (silica gel, 40% EtOAc/hexane) yielding a clear, colorless oil (22.6 g, 73%). 1H NMR(CDCl3) δ 7.31-7.30, 5.12, 3.65-3.63, 2.68-2.60, 1.81-1.78; IR (liq.) 1698, 1475, 1454, 1442, 1423, 1331, 1320, 1295, 1270, 1241, 1191, 1165, 1091, 900, 699 cm−1.
Quantity
24.6 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Yield
73%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyl 4-oxoazepane-1-carboxylate
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Benzyl 4-oxoazepane-1-carboxylate
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Benzyl 4-oxoazepane-1-carboxylate
Reactant of Route 4
Benzyl 4-oxoazepane-1-carboxylate
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Benzyl 4-oxoazepane-1-carboxylate
Reactant of Route 6
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Benzyl 4-oxoazepane-1-carboxylate

Citations

For This Compound
4
Citations
T Schultz, SC Turner, WM Braje - Synthesis, 2010 - thieme-connect.com
… To get a better insight into the steric and electronic effects of the protecting group on the regioselectivity, benzyl 4-oxoazepane-1-carboxylate (1), 1-benzoylazepan-4-one (2), 1-…
Number of citations: 5 www.thieme-connect.com
C Li, Y Liu, XQ Pei, ZL Wu - Process Biochemistry, 2017 - Elsevier
The asymmetric bioreduction of several saturated N-heterocyclic ketones is demonstrated in a stereo-complementary fashion using the ketoreductases READH and ChKRED20 for the …
Number of citations: 9 www.sciencedirect.com
K Zhao - 2022 - search.proquest.com
Challenging Isomerization Reactions Enabled by Excited-State Redox Events Kuo Zhao A DISSERTATION PRESENTED TO THE FACULTY OF PR Page 1 Challenging Isomerization …
Number of citations: 2 search.proquest.com
C Liººº, Y Liu, XQ Pei, ZL Wu - Process Biochemistry, 2017
Number of citations: 0

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